N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in drug discovery and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide typically involves the reaction of 2-methyl-6-morpholinopyrimidine with ethylamine and acetic anhydride under controlled conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound alcohol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including hypertension and inflammation.
Industry: Utilized in the development of agrochemicals and plant growth regulators
Mechanism of Action
The mechanism of action of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-dimorpholino-N-(2-(4-morpholinopyrimidin-2-ylamino)ethyl)-1,3,5-triazin-2-amine: Known for its antimalarial activity.
2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: Exhibits anti-inflammatory properties.
Uniqueness
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide stands out due to its unique combination of a pyrimidine ring and a morpholine moiety, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
IUPAC Name |
N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-10-16-12(15-4-3-14-11(2)19)9-13(17-10)18-5-7-20-8-6-18/h9H,3-8H2,1-2H3,(H,14,19)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOXQOBFBLCMAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.